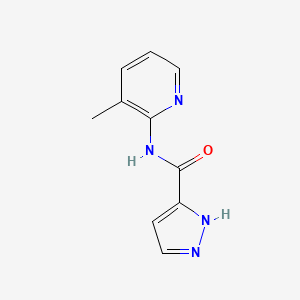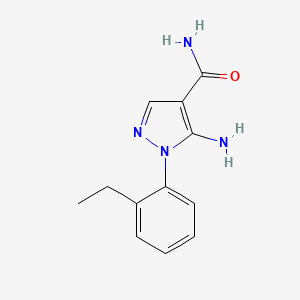
5-Amino-1-(2-ethylphenyl)-1h-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, an ethyl-substituted phenyl ring, and a carboxamide group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like bromine or DMSO under specific conditions.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a suitable catalyst.
Substitution: The amino and carboxamide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Bromine, DMSO
Reduction: Hydrogen gas, metal catalysts
Substitution: Electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring.
科学的研究の応用
5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
類似化合物との比較
Similar Compounds
- 5-Amino-1-(4-ethoxyphenyl)-N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 2-Aminothiazole derivatives
- Pyrrolopyrazine derivatives
Uniqueness
5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
5-amino-1-(2-ethylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-2-8-5-3-4-6-10(8)16-11(13)9(7-15-16)12(14)17/h3-7H,2,13H2,1H3,(H2,14,17) |
InChIキー |
GZKVJPCXJVBKFB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
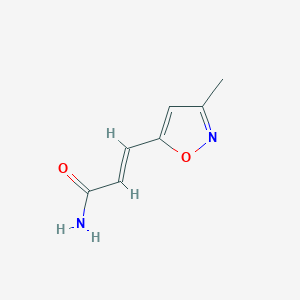
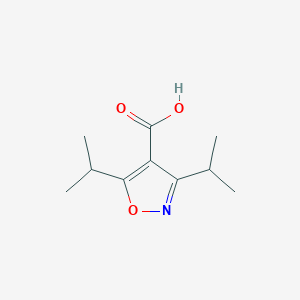
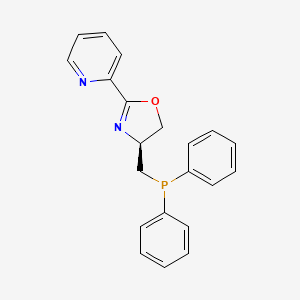
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)

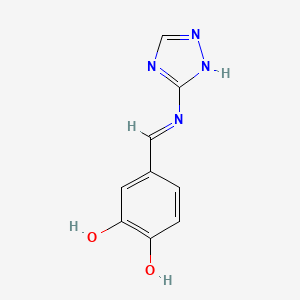
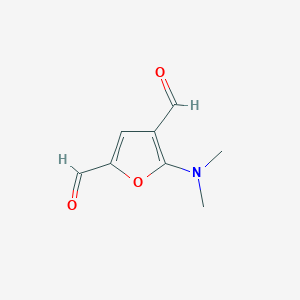
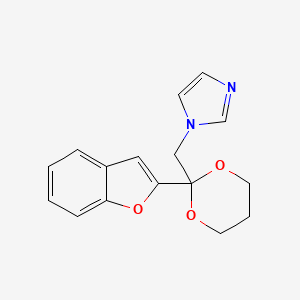
![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

